(4,5-Dihydro-1H-1,2-diazepin-1-yl)(phenyl)methanone
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Overview
Description
(4,5-Dihydro-1H-1,2-diazepin-1-yl)(phenyl)methanone is a heterocyclic compound that contains a diazepine ring fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydro-1H-1,2-diazepin-1-yl)(phenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted hydrazine with a suitable carbonyl compound, followed by cyclization to form the diazepine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of heterocyclic compounds. These methods often utilize automated systems to control reaction parameters, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dihydro-1H-1,2-diazepin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the diazepine ring, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex diazepine derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
(4,5-Dihydro-1H-1,2-diazepin-1-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of (4,5-Dihydro-1H-1,2-diazepin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide: This compound shares a similar diazepine structure and has been studied for its pharmacological properties.
Diazepam: A well-known benzodiazepine with a similar core structure, used as an anxiolytic and sedative.
Uniqueness
(4,5-Dihydro-1H-1,2-diazepin-1-yl)(phenyl)methanone is unique due to its specific substitution pattern and potential for diverse chemical modifications. This makes it a versatile compound for various research and industrial applications .
Properties
CAS No. |
87958-25-6 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4,5-dihydrodiazepin-1-yl(phenyl)methanone |
InChI |
InChI=1S/C12H12N2O/c15-12(11-7-3-1-4-8-11)14-10-6-2-5-9-13-14/h1,3-4,6-10H,2,5H2 |
InChI Key |
DGGMZSFGCHCOAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=NN(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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